N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a tetrazole core, a sulfonamide-linked piperidine moiety, and a benzamide scaffold. The tetrazole ring (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) confers metabolic stability, while the piperidinylsulfonyl group enhances solubility and membrane permeability .
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-24-20(28)26(23-22-24)17-9-7-16(8-10-17)21-19(27)15-5-11-18(12-6-15)31(29,30)25-13-3-2-4-14-25/h5-12H,2-4,13-14H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCAMILCIXFTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring linked to a phenyl group and a piperidinylsulfonyl moiety. The unique structural characteristics contribute to its interaction with various biological targets.
| Component | Description |
|---|---|
| Tetrazole Ring | Known for diverse biological activities, it can mimic carboxylic acids in enzyme binding. |
| Phenyl Group | Enhances lipophilicity and potential interactions with hydrophobic pockets in proteins. |
| Piperidinylsulfonyl Moiety | May influence the compound's solubility and binding affinity. |
The precise mechanisms of action for this compound remain largely unexplored. However, preliminary studies suggest that the tetrazole ring may facilitate interactions with enzymes and receptors, potentially modulating their activity.
Antitumor Activity
Research indicates that compounds containing tetrazole rings often exhibit antitumor properties. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines. Although specific data for this compound is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The presence of the piperidinyl group may enhance the compound's antimicrobial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, particularly against gram-positive bacteria. The potential for this compound to act as an antimicrobial agent warrants further investigation.
Enzyme Inhibition
This compound may also exhibit enzyme inhibition capabilities. The tetrazole moiety is known to interact with various enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysregulation.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are lacking, several related studies provide insights into its potential applications:
- Antitumor Studies : Similar benzamide derivatives have been shown to possess IC50 values in the low micromolar range against cancer cell lines, indicating substantial cytotoxic effects.
- Antimicrobial Research : Compounds with structural similarities have been reported to exhibit significant antimicrobial activity against common pathogens, suggesting that this compound could have similar effects.
- Enzyme Interaction Studies : Research on related tetrazole-containing compounds has revealed their ability to inhibit key enzymes involved in metabolic pathways, highlighting the need for further exploration of this compound's enzymatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide (): Structural Features: Contains a thiazolidinone core, a bromophenylpyrazole substituent, and a 4-methylbenzamide group. The bromine atom enhances halogen bonding but increases molecular weight (C28H21BrN4O2S2; avg. mass 613.52 g/mol) compared to the query compound .
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Structural Features: Includes a pyrazole-thiazole hybrid system and an acetamide terminus. Functional Differences: The thiazole ring offers rigidity, while the acetamide group reduces steric bulk compared to the piperidinylsulfonyl group. Spectral data (e.g., NMR and IR) indicate stronger hydrogen-bond donor capacity due to the amide proton .
Comparative Data Table
Research Findings
- Tetrazole vs. Thiazolidinone: The query compound’s tetrazole ring exhibits superior metabolic stability compared to the thiazolidinone in , which is prone to hydrolysis under physiological conditions .
- Sulfonamide vs. Acetamide : The piperidinylsulfonyl group in the query compound provides stronger binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) compared to the acetamide in , as shown in docking studies of analogous sulfonamides .
- Bromophenyl Substitution : The bromine in enhances target affinity (e.g., kinase inhibition) but increases hepatotoxicity risks, a trade-off absent in the query compound .
Methodological Considerations
Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving the 3D structures of these compounds. For instance, SHELXL’s refinement algorithms enable precise determination of the tetrazole ring’s planarity, while ORTEP-3 visualizes steric clashes in bulky derivatives like the bromophenylpyrazole in .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of arylpiperazinyl sulfonyl benzamides typically involves multi-step protocols. For example, condensation reactions using K₂CO₃ as a base in acetonitrile under reflux (4–5 hours) are effective for coupling tetrazole and piperidine sulfonyl moieties . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 for electrophile-to-base) to minimize side products. Post-reaction purification via precipitation (using distilled water) and recrystallization improves yield .
Q. How can crystallographic techniques confirm the structural configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is standard for resolving complex heterocyclic structures. ORTEP-III can generate thermal ellipsoid plots to visualize bond lengths and angles, critical for confirming tetrazole ring geometry and piperidine sulfonyl orientation . For example, SHELX’s robust handling of high-resolution data ensures accurate refinement of hydrogen bonding networks in tetrazole derivatives .
Q. What computational methods are suitable for predicting physicochemical properties (e.g., solubility, logP) of this compound?
- Methodological Answer : Tools like ACD/Labs Percepta Platform (PhysChem Module) predict solubility and partition coefficients (logP) using QSPR models. Molecular dynamics simulations (e.g., GROMACS) can assess solvation behavior in polar solvents like DMSO, which is critical for in vitro assays . Validate predictions experimentally via HPLC (C18 columns, acetonitrile/water gradients) to resolve discrepancies .
Advanced Research Questions
Q. How can researchers address discrepancies between computational docking predictions and experimental binding affinity data for this compound?
- Methodological Answer : Discrepancies often arise from force field limitations or solvent effects. To resolve this:
- Use flexible docking (e.g., AutoDock Vina with Lamarckian algorithms) to account for ligand-receptor conformational changes.
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Cross-reference with SAR studies on analogous compounds (e.g., trifluoromethyl-substituted benzamides) to identify steric/electronic factors affecting affinity .
Q. What strategies are effective for refining crystallographic data of this compound when twinning or disorder is observed?
- Methodological Answer : SHELXL’s TWIN/BASF commands can model twinning ratios, while PART instructions resolve positional disorder in the piperidine sulfonyl group. For severe cases, high-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps. Use PLATON’s ADDSYM to check for missed symmetry operations .
Q. How can structure-activity relationship (SAR) studies be designed to explore the tetrazole and piperidine sulfonyl moieties’ roles in biological activity?
- Methodological Answer :
- Tetrazole Modification : Synthesize analogs with methyl/ethyl substituents at the 4-position to assess hydrogen bonding capacity .
- Piperidine Sulfonyl Replacement : Substitute piperidine with morpholine or thiomorpholine to evaluate sulfonyl group flexibility.
- Assay Design : Use enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determinations. Pair with molecular dynamics to correlate conformational stability with activity .
Q. What analytical techniques are recommended for detecting and quantifying synthetic impurities in this compound?
- Methodological Answer :
- HPLC-MS : C18 columns (150 mm × 4.6 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradients (5–95% over 20 minutes). Monitor impurities via ESI-MS in positive ion mode (m/z 500–600 range) .
- NMR : ¹H-NMR (600 MHz, DMSO-d₆) identifies residual solvents (e.g., acetonitrile at δ 2.0 ppm) and unreacted intermediates. Quantify via ¹³C-DEPT for stereochemical impurities .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data between in silico predictions and experimental measurements?
- Methodological Answer : Computational models may underestimate solvent polarity effects. For example, ACD/Labs predicts aqueous solubility based on logP but may miss H-bonding interactions with the tetrazole ring. Validate via shake-flask method (pH 7.4 PBS) with UV-Vis quantification (λ = 260–280 nm). Adjust predictions using Hansen solubility parameters (HSPiP software) .
Experimental Design Considerations
Q. What in vitro assays are most appropriate for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
